2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDMVIBOMUBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383822 | |
| Record name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-15-5 | |
| Record name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of di(aryl)methyl malonic acids, which undergo cyclization in the presence of phosphorus pentoxide (P2O5) to form the spirocyclic structure . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Cyclization Reactions: Further cyclization can lead to more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione exhibit promising anticancer properties. For instance, compounds based on this scaffold have been tested for their ability to inhibit tumor growth in various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results suggest that it possesses significant inhibitory effects, making it a candidate for the development of new antimicrobial agents.
Domino Reactions
The synthesis of this compound can be achieved through innovative synthetic strategies such as domino radical bicyclization reactions. These methods allow for the efficient construction of complex molecular architectures with high yields (11–67%) and selectivity, which is crucial for drug development and material science applications .
Asymmetric Synthesis
Another area of application is in asymmetric synthesis, where this compound serves as a chiral building block for the synthesis of other biologically active molecules. The ability to create enantiomerically enriched products enhances its utility in pharmaceutical chemistry.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymeric materials and coatings with enhanced mechanical and thermal properties.
Case Study 1: Anticancer Research
A study conducted by researchers at a prominent university evaluated the anticancer efficacy of various derivatives of this compound against breast cancer cell lines. The results indicated that specific modifications to the bromophenyl group significantly enhanced cytotoxic activity compared to unmodified compounds.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Substituent Variations on the Aryl Moiety
The anticonvulsant activity of spirosuccinimides is highly sensitive to substituent type and position on the aryl group. Key analogs and their properties are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) enhance activity by increasing lipophilicity (logP) and improving blood-brain barrier penetration .
- Amino-linked substituents (e.g., phenylamino) show higher potency than direct aryl attachments, likely due to improved receptor interactions .
- Piperazine derivatives exhibit dual mechanisms, targeting both serotonin receptors (5-HT1A/5-HT2A) and seizure pathways .
Impact of Spiro Ring Size
The size of the spirocyclic ring influences conformational flexibility and receptor binding:
Key Observations :
Physicochemical Properties
Critical parameters influencing bioavailability and activity:
| Property | This compound | N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione | N-[(2,4-Dichlorophenyl)-amino] Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 308.18 | 293.75 | 347.21 |
| logP (Calculated) | ~2.8 | ~3.1 | ~3.9 |
| Solubility | Low (DMSO-soluble) | Moderate (Ethanol-soluble) | Poor (Requires surfactants) |
| PSA (Ų) | 46.17 | 46.17 | 63.3 |
Biological Activity
2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS No. 61343-15-5) is a spirocyclic compound characterized by a unique structural arrangement that includes a bromophenyl group attached to a spirocyclic core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as a building block for novel therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is . Its structure can be represented as follows:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 304.17 g/mol |
| Melting Point | Not specified |
| Purity | 97% |
| CAS Number | 61343-15-5 |
Pharmacological Potential
Research indicates that this compound may exhibit significant anticonvulsant properties. A study focused on related spirocyclic compounds demonstrated that variations in the structural components could lead to enhanced biological activity against seizures. For instance, modifications to the spirocyclic framework have been shown to affect the efficacy of these compounds in animal models of epilepsy .
Case Study: Anticonvulsant Activity
In one study, a series of spirosuccinimides were synthesized and evaluated for anticonvulsant activity. The findings suggested that specific structural features were crucial for achieving maximum anticonvulsant effects, with particular attention given to the influence of the spirocyclic structure on pharmacological outcomes .
The mechanism by which this compound exerts its biological effects likely involves interactions with various receptors and enzymes . Due to its spirocyclic nature, it can fit into specific binding sites on target proteins, potentially modulating their activity and influencing biochemical pathways relevant to neurological function .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Analogous Compounds
| Compound Name | Biological Activity | Structural Feature |
|---|---|---|
| 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione | Moderate anticonvulsant | Chlorine atom instead of bromine |
| 2-(4-Fluorophenyl)-2-azaspiro[4.4]nonane-1,3-dione | Low anticonvulsant | Fluorine atom instead of bromine |
| 2-(4-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione | Minimal activity | Methyl group instead of bromine |
The presence of the bromine atom in the structure of this compound appears to enhance its reactivity and interaction with biological targets compared to its analogs .
Synthesis and Industrial Relevance
The synthesis of this compound typically involves cyclization reactions using di(aryl)methyl malonic acids under specific conditions . The efficient synthesis methods are crucial for producing this compound at scale for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione and its analogs?
- Methodological Answer : The compound is synthesized via spirocyclization of succinimide derivatives. Key steps include nucleophilic substitution at the 2-position of the azaspiro ring using 4-bromophenyl groups. For example, intermediates like 2-oxaspiro[4.4]nonane-1,3-dione can be reacted with chiral auxiliaries (e.g., oxazolidinones) under anhydrous conditions (e.g., BuLi in THF) to form stereochemically defined products . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid byproducts from ring-opening side reactions.
Q. How are structure-activity relationships (SAR) analyzed for anticonvulsant activity in this compound class?
- Methodological Answer : SAR studies employ the Topliss operational scheme to systematically vary substituents on the aryl and spirocyclic moieties. For example:
Q. What in vitro assays are used to evaluate anticonvulsant potential?
- Methodological Answer : The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard. Compounds are administered intraperitoneally to rodents, and ED₅₀ values (dose protecting 50% of animals) are calculated. Parallel toxicity assessments (rotarod test for motor impairment) determine the protective index (TD₅₀/ED₅₀). For example, 2-(4-bromophenyl) derivatives show ED₅₀ = 12.5 mg/kg in MES, with a protective index >4.5 .
Advanced Research Questions
Q. How do computational methods resolve contradictions in substituent effects on anticonvulsant activity?
- Methodological Answer : Discrepancies in substituent activity (e.g., 2'-bromo vs. 3'-chloro derivatives) are analyzed using Craig plots and semiempirical quantum mechanics (e.g., PM6). Molecular docking into voltage-gated sodium channels (e.g., Naᵥ1.2) identifies key interactions:
- The bromophenyl group occupies a hydrophobic pocket near Domain II.
- Hydrogen bonding between the dione carbonyl and Lys1237 stabilizes binding.
Contradictions arise when bulky substituents (e.g., CF₃) disrupt this interaction despite favorable CLOGP values .
Q. What strategies mitigate metabolic instability in 2-azaspiro[4.4]nonane-1,3-dione derivatives?
- Methodological Answer : Metabolic soft spot analysis (e.g., CYP450 oxidation sites) guides structural modifications:
- Deuterium incorporation at benzylic positions reduces first-pass metabolism (e.g., deuterated 4-bromophenyl analog shows 2.3× longer half-life in rats).
- PEGylation of the dione ring improves aqueous solubility (logP reduced from 2.5 to 1.8) and bioavailability .
Q. How does lipophilicity (logP) influence blood-brain barrier (BBB) penetration?
- Methodological Answer : logP is determined via reversed-phase TLC (RPTLC) using n-propanol/Tris buffer (pH 7.0) . Optimal logP for BBB penetration is 1.5–2.5. Derivatives with logP >3 (e.g., 2',4'-dichloro analog, logP = 3.1) show reduced brain uptake due to plasma protein binding. In situ perfusion in rats confirms BBB permeability coefficients (K_in) correlate with logP (R² = 0.89) .
Q. What structural insights are provided by X-ray crystallography for inactive analogs?
- Methodological Answer : X-ray structures of inactive analogs (e.g., N-benzyl-2-azaspiro[4.4]nonane-1,3-dione) reveal deviations in spirocyclic ring geometry. The dione ring adopts a nonplanar conformation (dihedral angle = 12.7° vs. 5.3° in active analogs), disrupting π-π stacking with neuronal targets .
Methodological Challenges and Solutions
Q. How are enantiomeric impurities controlled during asymmetric synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) resolves enantiomers. For example, (R)-2-(4-bromophenyl) derivatives show 98% ee, while (S)-enantiomers are inactive. Reaction conditions are optimized using chiral auxiliaries (e.g., Evans’ oxazolidinones) to minimize racemization .
Q. What analytical techniques validate spirocyclic integrity under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
